molecular formula C12H16N2O5 B15362869 3,5-Dimethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-dicarboxylate

3,5-Dimethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B15362869
M. Wt: 268.27 g/mol
InChI Key: TVZLQGUYUJTZFT-UHFFFAOYSA-N
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Description

Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tetrahydropyran moiety attached to the pyrazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate typically begins with the appropriate pyrazole derivative and tetrahydropyran derivative.

  • Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common solvents include dichloromethane, ethanol, or acetonitrile.

  • Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor vessel and the reaction is allowed to proceed under controlled conditions.

  • Purification: The product is then purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace one or more substituents on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, such as dimethyl 1-(tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate oxide.

  • Reduction Products: Reduced forms of the compound, such as dimethyl 1-(tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate hydride.

  • Substitution Products: Substituted derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate various biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrazole derivatives, such as pyrazole-3-carboxylic acid and its derivatives.

  • Uniqueness: The presence of the tetrahydropyran moiety in this compound distinguishes it from other pyrazole derivatives, providing unique chemical and biological properties.

Properties

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

dimethyl 1-(oxan-2-yl)pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C12H16N2O5/c1-17-11(15)8-7-9(12(16)18-2)14(13-8)10-5-3-4-6-19-10/h7,10H,3-6H2,1-2H3

InChI Key

TVZLQGUYUJTZFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2CCCCO2)C(=O)OC

Origin of Product

United States

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